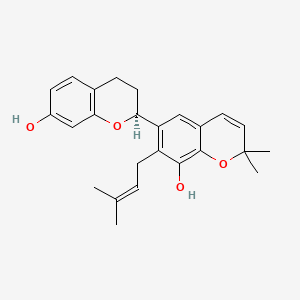
Kazinol B
概要
説明
Kazinol B is a prenylated flavan with a dimethyl pyrane ring . It is an inhibitor of nitric oxide (NO) production . Kazinol B improves insulin sensitivity by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation . It has potential for diabetes mellitus research .
Synthesis Analysis
Kazinol B is an isoprenylated flavan derived from Broussonetia kazinoki Sieb . It has been used in folk medicine . More detailed information about its synthesis is not available in the retrieved sources.Molecular Structure Analysis
The molecular weight of Kazinol B is 392.49 . Its molecular formula is C25H28O4 . The exact mass is 392.19876 .Chemical Reactions Analysis
Kazinol B shows no toxicity to adipocytes in 3T3-L1 cells . It dose-dependently increases lipid accumulation by 2.4-fold (at 20 μM) treatment as compared with MDI-treated cells . More detailed information about its chemical reactions is not available in the retrieved sources.科学的研究の応用
Inhibition of Nitric Oxide Production
Kazinol B is known to be an inhibitor of nitric oxide (NO) production . Nitric oxide plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Therefore, the ability of Kazinol B to inhibit NO production could have significant implications in the treatment of diseases related to these processes.
Improvement of Insulin Sensitivity
Kazinol B has been found to improve insulin sensitivity by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation . This suggests that Kazinol B could potentially be used in the treatment of diabetes mellitus, a condition characterized by insulin resistance and impaired glucose uptake.
Potential for Diabetes Mellitus Research
Given its effects on insulin sensitivity and glucose uptake, Kazinol B has potential for use in diabetes mellitus research . It could be used to study the mechanisms underlying insulin resistance and to develop new therapeutic strategies for diabetes.
Tyrosinase Inhibitory Activity
Kazinol B has been found to exhibit tyrosinase inhibitory activity . Tyrosinase is an enzyme that plays a key role in the production of melanin, the pigment responsible for the color of skin, hair, and eyes. Therefore, Kazinol B could potentially be used in the treatment of hyperpigmentation disorders or as a skin-whitening agent.
Cytotoxic Activities
Some compounds related to Kazinol B, such as kazinol C and kazinol F, have been found to exhibit cytotoxic activities . This suggests that Kazinol B and its related compounds could potentially be used in cancer research or as anticancer agents.
Microbial Transformation
Kazinol B can undergo microbial transformation to generate more active metabolites . This process could be used to enhance the biological activities of Kazinol B and to generate new compounds with potential therapeutic applications.
作用機序
Target of Action
Kazinol B, a natural isoprenylated flavan, primarily targets the insulin-Akt signaling pathway and AMPK activation . These targets play a crucial role in regulating cellular processes such as glucose uptake and insulin sensitivity .
Mode of Action
Kazinol B interacts with its targets by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation . This interaction results in improved insulin sensitivity .
Biochemical Pathways
The primary biochemical pathways affected by Kazinol B are the insulin-Akt signaling pathway and AMPK activation . The downstream effects of these pathways include enhanced glucose uptake and improved insulin sensitivity . In addition, Kazinol B stimulates Ca2+ release from internal Ca2+ stores, probably through the sphingosine 1-phosphate and IP3 signaling .
Result of Action
The molecular and cellular effects of Kazinol B’s action include enhanced glucose uptake, improved insulin sensitivity, and stimulated Ca2+ release from internal stores . These effects suggest that Kazinol B has potential for diabetes mellitus research .
Safety and Hazards
特性
IUPAC Name |
6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCBHDIGHKHWKC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244170 | |
| Record name | Kazinol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kazinol B | |
CAS RN |
99624-27-8 | |
| Record name | Kazinol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kazinol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Kazinol B?
A1: Kazinol B exerts its protective effects against hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signaling pathway. [] It achieves this by inducing Nrf2 nuclear accumulation and increasing ARE promoter activity, leading to the upregulation of HO-1 expression. [] This process is dependent on AKT and AMPK activation, as pharmacological inhibitors of these kinases abrogate the protective effects. []
Q2: What evidence suggests that Kazinol B might be beneficial in treating ischemic cardiac disorders?
A2: In H9c2 rat cardiac myoblasts subjected to hypoxia/reoxygenation (H/R) injury, Kazinol B significantly improved cell viability and suppressed LDH release, indicating cellular protection. [] Furthermore, Kazinol B blocked apoptotic cascades, as evidenced by reduced Annexin-V/PI staining, DNA fragmentation, caspase-3 and PARP activation, and a balanced Bax/Bcl-2 expression ratio. [] These findings, coupled with its ability to reduce oxidative stress, suggest its potential for managing ischemic cardiac disorders. []
Q3: What is the chemical structure of Kazinol B?
A3: Kazinol B is an isoprenylated flavan, a class of flavonoids. [] While the provided abstracts do not detail the specific spectroscopic data, they confirm its isolation from the cortex of Broussonetia papyrifera, along with other compounds like 7,4'-dihydroxy-3'-prenylflavan and kazinol A. [, ] Further investigation into its structural characterization, including molecular formula, weight, and spectroscopic details, can be found in dedicated chemical databases or literature focusing on its isolation and characterization.
Q4: Does Kazinol B exhibit anti-inflammatory properties?
A4: While not explicitly explored in the provided abstracts, one study demonstrates that Kazinol B inhibits nitric oxide production in LPS-activated macrophages, a key marker of inflammation. [] This finding suggests potential anti-inflammatory activity, warranting further investigation.
Q5: How does the structure of Kazinol B relate to its biological activity?
A5: While the provided abstracts do not delve into a detailed structure-activity relationship (SAR) analysis, comparing the activities of Kazinol B with other isolated compounds like Broussochalcone A, Kazinol A, and Broussoflavonol F reveals some insights. [] For instance, Broussochalcone A exhibited potent inhibition of platelet aggregation, suggesting that structural features distinct from Kazinol B contribute to this specific activity. [] Such comparisons lay the groundwork for future SAR studies to optimize the biological activity of Kazinol B or related compounds.
Q6: What are the known targets of Kazinol B besides those involved in cardiac protection?
A6: Kazinol B has been shown to interact with rat neutrophils, stimulating cellular free Ca2+ elevation and inhibiting store-operated Ca2+ entry. [] Additionally, research suggests that Kazinol B can influence insulin sensitivity in 3T3-L1 adipocytes through Akt and AMPK activation. [] These findings highlight the diverse biological activities of Kazinol B beyond its cardioprotective effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



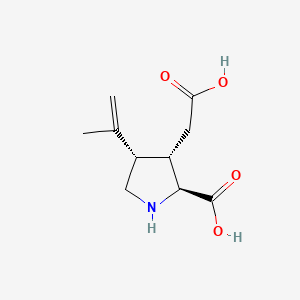
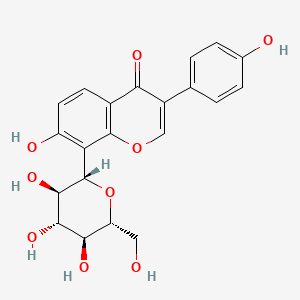
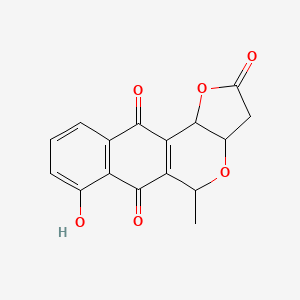
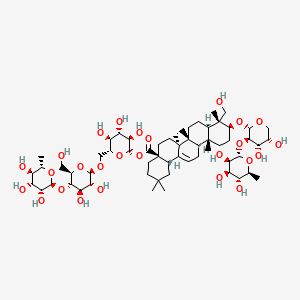
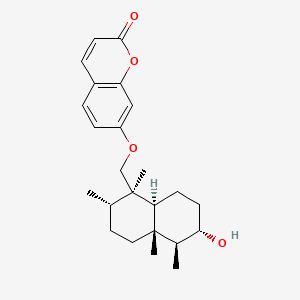
![[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B1673284.png)

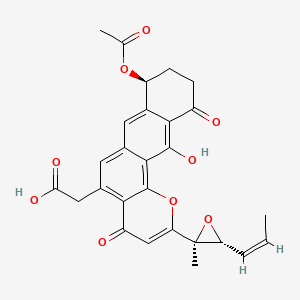
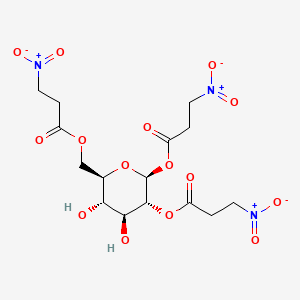
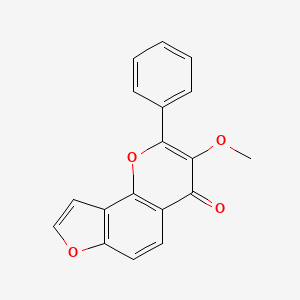
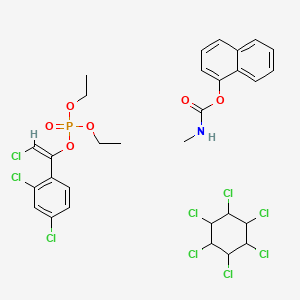
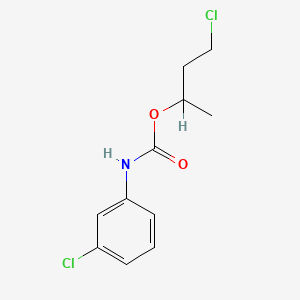
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-4a-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B1673294.png)
